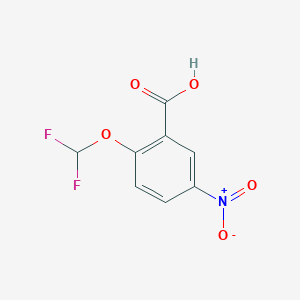

2-(Difluoromethoxy)-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(11(14)15)3-5(6)7(12)13/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULOTZXMYXDVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework and Significance

Role within Difluoromethoxy-Substituted Aromatic Carboxylic Acids

2-(Difluoromethoxy)-5-nitrobenzoic acid is a member of the class of difluoromethoxy-substituted aromatic carboxylic acids. The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The difluoromethoxy group (-OCHF2) in particular is recognized for its ability to confer several advantageous properties.

These fluorinated motifs can significantly alter the physicochemical characteristics of a parent compound. The introduction of a difluoromethoxy group can lead to enhanced metabolic stability, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to oxidative metabolism. googleapis.com Furthermore, this group can increase a molecule's lipophilicity, which may improve its permeability across biological membranes. googleapis.com The difluoromethoxy group can also act as a hydrogen bond donor, which can influence molecular interactions with biological targets like enzymes and receptors. googleapis.comnih.gov Consequently, aromatic carboxylic acids containing this group are prized as building blocks for creating new therapeutic agents with improved efficacy and pharmacokinetic properties. googleapis.com

Importance of Nitroaromatic Building Blocks in Advanced Organic Synthesis

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are fundamental building blocks in organic synthesis. bldpharm.com The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. bldpharm.com This property is crucial for directing further chemical transformations.

The true synthetic versatility of the nitro group lies in its capacity to be converted into a wide array of other functional groups. Most importantly, it can be readily reduced to form an amino group (-NH2). Aromatic amines are precursors to a vast number of pharmaceuticals, dyes, and polymers. google.com This transformation is a cornerstone of industrial chemistry. The presence of the nitro group makes compounds like this compound highly valuable as precursors to corresponding anilines, which can then be used in a variety of coupling and cyclization reactions to build complex molecular frameworks.

Position as a Key Intermediate in Chemical Research and Development

This compound is primarily utilized as a key intermediate in multi-step synthetic sequences. Its trifunctional nature—possessing a carboxylic acid, a nitro group, and a difluoromethoxy group—allows for a range of selective chemical modifications. The carboxylic acid can be converted into esters, amides, or other derivatives; the nitro group can be reduced to an amine; and the aromatic ring itself can undergo further substitution reactions.

This compound and structurally similar nitrobenzoic acids are used in the synthesis of a variety of target molecules. For instance, related 2-nitro-5-(substituted-phenoxy) benzoic acids have been patented for their use in creating compounds with high herbicidal activity. googleapis.com In the realm of pharmaceutical research, difluoromethoxy-substituted aromatic compounds are integral to the synthesis of complex molecules. Research into anticancer agents, for example, has involved the synthesis of 2-difluoromethoxy-substituted estratriene derivatives, designed to improve the potency and in vivo stability of drug candidates. nih.gov While not a direct precursor in these specific public examples, this compound is designed and marketed to researchers as a starting material for analogous synthetic endeavors, enabling the exploration of novel chemical entities in drug discovery and materials science. bldpharm.com

Below are the key chemical properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 438029-38-0 |

| Molecular Formula | C8H5F2NO5 |

| Molecular Weight | 233.13 g/mol |

| Boiling Point (Predicted) | 375.7±42.0 °C |

| Density (Predicted) | 1.563±0.06 g/cm³ |

| pKa (Predicted) | 2.02±0.22 |

Synthetic Methodologies and Route Optimization

Direct Synthesis of 2-(Difluoromethoxy)-5-nitrobenzoic acid

The most direct and convergent approach to synthesizing this compound involves the electrophilic nitration of 2-(difluoromethoxy)benzoic acid. This strategy leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired regiochemistry.

Nitration Strategies for Precursor Compounds

The successful synthesis via this route hinges on the controlled nitration of the 2-(difluoromethoxy)benzoic acid precursor. The key challenge lies in achieving high regioselectivity for the introduction of the nitro group at the C5 position.

Mixed acid, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is the most common nitrating agent for deactivating aromatic rings like benzoic acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. google.com The reaction conditions, including temperature and the ratio of acids, are critical for controlling the reaction rate and minimizing the formation of byproducts. For substrates that are sensitive or prone to over-nitration, alternative nitrating agents or solvent systems may be employed to modulate reactivity. google.com

A typical mixed acid nitration procedure involves the slow addition of the nitrating mixture to a solution of the substrate at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction. nih.gov

Table 1: Typical Conditions for Mixed Acid Nitration

| Parameter | Condition | Purpose |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generation of nitronium ion (NO₂⁺) |

| Temperature | 0–25 °C | Control of reaction exothermicity and selectivity |

| Solvent | Often neat (H₂SO₄ as solvent) | Dissolution of substrate and reaction medium |

| Reaction Time | 1–4 hours | To ensure complete conversion |

The regiochemical outcome of the nitration of 2-(difluoromethoxy)benzoic acid is governed by the directing effects of the two substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is an electron-withdrawing group and acts as a meta-director. nih.gov Conversely, the difluoromethoxy group (-OCHF₂), similar to an alkoxy group, is an electron-donating group through resonance and acts as an ortho, para-director. nih.govsemanticscholar.org

In the case of 2-(difluoromethoxy)benzoic acid, the C5 position is para to the activating difluoromethoxy group and meta to the deactivating carboxylic acid group. This alignment of the directing effects strongly favors the introduction of the electrophilic nitro group at the C5 position. The activating effect of the difluoromethoxy group enhances the nucleophilicity of the para position, making it the primary site of attack for the nitronium ion. The deactivating nature of the carboxyl group further disfavors substitution at its ortho (C3) and para (C6, which is sterically hindered) positions, thus reinforcing the selectivity for the C5 position. Careful control of reaction temperature is crucial to prevent the formation of dinitro byproducts and ensure a high yield of the desired 5-nitro isomer. nih.gov

Introduction of the Difluoromethoxy Moiety

An alternative synthetic strategy involves the introduction of the difluoromethoxy group onto a precursor that already contains the nitro group, such as 2-hydroxy-5-nitrobenzoic acid. This approach is viable if the starting nitro-substituted phenol (B47542) is readily available.

The introduction of the difluoromethoxy group can be challenging. While direct nucleophilic aromatic substitution (SNAr) with a difluoromethoxide equivalent is conceptually possible, the instability of this anion makes this approach difficult. The electron-withdrawing nitro group on the ring would activate it towards nucleophilic attack, but generating and utilizing the difluoromethoxide nucleophile effectively remains a synthetic hurdle.

A more practical approach involves the reaction of a phenoxide with a difluoromethylating agent. In this scenario, 2-hydroxy-5-nitrobenzoic acid would first be deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile can then react with a source of the "CHF₂" electrophile.

Several reagents can be used to introduce the difluoromethoxy group onto a phenolic hydroxyl group. A common and industrially relevant method involves the use of chlorodifluoromethane (B1668795) (CHClF₂), also known as Freon-22. primescholars.com This reaction is typically carried out under basic conditions, where the phenoxide, generated from 2-hydroxy-5-nitrobenzoic acid and a base like sodium hydroxide (B78521), acts as a nucleophile. The reaction proceeds via a Williamson ether synthesis-type mechanism.

Table 2: Reagents for Difluoromethoxylation of Phenols

| Reagent | Conditions | Comments |

| Chlorodifluoromethane (CHClF₂) | Base (e.g., NaOH), solvent (e.g., isopropanol), elevated temperature and pressure | An established method, though requires handling of a gaseous reagent. primescholars.com |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Heat, polar aprotic solvent (e.g., DMF) | Decomposes to generate difluorocarbene, which can be trapped by the phenoxide. |

| (Difluoromethyl)tri-n-butyltin | Copper catalyst | A milder, but more expensive and toxic, alternative. |

The choice of reagent and conditions depends on the scale of the synthesis, cost considerations, and the functional group tolerance of the substrate. For the synthesis of this compound from 2-hydroxy-5-nitrobenzoic acid, the chlorodifluoromethane method represents a potentially efficient route. primescholars.com

Water-Phase Synthesis Techniques

The synthesis of key precursors to this compound can be effectively conducted using water-phase techniques, which present a more environmentally benign alternative to traditional organic solvent-based methods. google.com A notable approach involves the reaction of a nitrophenol with difluorochloromethane in an aqueous alkaline solution. google.com This method leverages a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. google.com

The process typically involves dissolving a nitrophenol, such as o-nitrophenol or m-nitrophenol, in a basic solvent like sodium hydroxide or potassium hydroxide solution. google.com A phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide or tetrabutyl phosphonium (B103445) bromide, is introduced to the mixture. google.comgoogle.com The reaction proceeds by feeding difluorochloromethane gas into the heated aqueous mixture. google.com This approach successfully synthesizes difluoromethoxy nitrobenzene (B124822), a direct precursor that can be further functionalized to the target benzoic acid. google.com Key advantages of this water-phase method include the avoidance of organic solvent recovery, reduced energy consumption, and minimized environmental pollution, making it a clean and efficient preparation method. google.com

Below is a table summarizing typical conditions for the water-phase synthesis of difluoromethoxy nitrobenzene isomers.

| Parameter | Condition 1 | Condition 2 |

| Starting Material | p-Nitrophenol (p-NP) | p-Nitrophenol (p-NP) |

| Base | Sodium Hydroxide | Sodium Hydroxide |

| Catalyst | Tetrabutylammonium Bromide | Tetrabutyl Phosphonium Bromide |

| Temperature | 40 °C | 95 °C |

| Reaction Time | 1 hour | 24 hours |

| Yield | 14.8% | Not specified |

| Reference | google.com | google.com |

Carboxylic Acid Group Formation (e.g., Oxidation of Methyl Groups)

The formation of the carboxylic acid group is a critical step in the synthesis of this compound. A prevalent and direct method for introducing a carboxyl group onto an aromatic ring is through the oxidation of a benzylic methyl group. libretexts.org This transformation can be applied to a precursor like 2-(Difluoromethoxy)-5-nitrotoluene.

Several oxidative strategies are available for this conversion.

Strong Oxidizing Agents : Classical methods employ strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent). libretexts.org These reagents are effective for converting primary carbons attached to an aromatic ring into carboxylic acids. libretexts.org

Catalytic Oxidation with Metal Oxides : For substrates that may be resistant to oxidation, such as those containing deactivating nitro groups, more robust systems are required. One patented method involves the use of vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com This liquid-phase oxidation is conducted at elevated temperatures (not exceeding 150 °C) and can achieve high yields, with reports of 96% to 100% completion for compounds like 2,4-dinitrotoluene. google.com

Aerobic Oxidation : More modern approaches utilize molecular oxygen as the ultimate oxidant, often in the presence of a catalyst. One such system employs N-alkyl pyridinium (B92312) salts as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons. rsc.org This method can achieve high conversion and selectivity for the corresponding carboxylic acid. rsc.org

Photo-oxidation : Another technique involves photo-irradiation in the presence of N-bromosuccinimide (NBS) and molecular oxygen. researchgate.net This process is thought to proceed via a hydroperoxide intermediate, generated by the abstraction of a hydrogen atom by a bromo radical. researchgate.net

The table below compares various methods for the oxidation of aromatic methyl groups.

| Method | Oxidizing Agent(s) | Catalyst/Conditions | Key Features |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Basic or neutral solution | Common, powerful, but can generate significant MnO₂ waste. nist.gov |

| Metal Oxide Oxidation | Sulfuric Acid | Vanadium Pentoxide (V₂O₅) or Manganese Dioxide (MnO₂) | Effective for oxidation-resistant substrates; high yields reported. google.com |

| Aerobic Catalytic Oxidation | Molecular Oxygen (O₂) | N-alkyl pyridinium salts, 160 °C | Metal-free system with high conversion and selectivity. rsc.org |

| Photo-oxidation | Molecular Oxygen (O₂) | N-Bromosuccinimide (NBS), Photo-irradiation | Proceeds via a radical mechanism under mild conditions. researchgate.net |

Advanced Synthetic Strategies

Solid-Phase Synthesis Applications

While direct solid-phase synthesis of this compound is not commonly documented, its structure makes it a valuable building block for solid-phase synthesis (SPS) applications, particularly in the generation of chemical libraries for drug discovery. researchgate.netnih.gov The general principle of SPS involves covalently attaching a starting molecule to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired product from the resin. peptide.com This allows for easy purification of intermediates by simple filtration and washing. mdpi.com

This compound can be utilized in SPS in the following manner:

Anchoring to Resin : The carboxylic acid group serves as a handle to anchor the molecule to a variety of resins, such as Wang or Rink amide resins, which are commonly used for attaching carboxylic acids. mdpi.com

Scaffold for Derivatization : Once immobilized, the aromatic ring can be further functionalized. For instance, the nitro group can be reduced to an amine, which can then participate in amide bond formation or other coupling reactions. The aromatic ring itself can undergo substitution reactions, guided by the directing effects of the existing groups.

Cleavage : After the desired molecular complexity is achieved, the final compound is cleaved from the solid support, typically under acidic conditions (e.g., using trifluoroacetic acid), to yield the purified product. google.com

This strategy is analogous to the use of other functionalized benzoic acids, like 4-fluoro-3-nitrobenzoic acid, in the solid-phase synthesis of peptidomimetics and heterocyclic libraries. researchgate.net Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N′-Diisopropylcarbodiimide) are typically employed to facilitate amide bond formation on the solid phase. mdpi.com

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity in the functionalization of this compound is a significant synthetic challenge due to the multiple functional groups and their competing electronic effects on the aromatic ring.

Directing Group Effects : For electrophilic aromatic substitution, the existing substituents exert strong control over the position of incoming groups. The carboxylic acid (-COOH) and nitro (-NO₂) groups are deactivating and meta-directing. wikipedia.org The difluoromethoxy (-OCHF₂) group is also deactivating but is ortho-, para-directing. The interplay of these effects complicates predictable functionalization.

Directed Ortho-Metalation (DoM) : A powerful strategy to overcome these inherent electronic biases is directed ortho-metalation. This approach allows for the regioselective functionalization of a position ortho to a directing metalating group (DMG). acs.org The carboxylate group of benzoic acid can act as a DMG. By treating the benzoic acid with a strong base like s-butyllithium (s-BuLi) in the presence of TMEDA (tetramethylethylenediamine), deprotonation occurs exclusively at the C6 position (ortho to the carboxylate), generating a lithiated intermediate. acs.org This intermediate can then be trapped with various electrophiles to install a new substituent with high regioselectivity. acs.org This method provides a predictable route to contiguously substituted benzoic acid derivatives that are otherwise difficult to access.

Catalyst-Controlled Functionalization : Another advanced approach involves using transition metal catalysts to control the site of reaction. While not specific to this molecule, studies on other complex aromatic systems demonstrate that catalysts based on rhodium (Rh) or ruthenium (Ru) can direct C-H functionalization reactions with high chemo- and regioselectivity, often overriding the intrinsic reactivity of the substrate. nih.gov

The table below summarizes the directing effects of the substituents on the benzene ring.

| Substituent | Position | Type | Directing Effect |

| -COOH | C1 | Deactivating | Meta-directing |

| -OCHF₂ | C2 | Deactivating | Ortho-, Para-directing |

| -NO₂ | C5 | Deactivating | Meta-directing |

Green Chemistry Principles in Synthesis

The synthesis of this compound can be designed and optimized according to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. solubilityofthings.comrroij.com

Key principles applicable to this synthesis include:

Use of Safer Solvents and Auxiliaries : The water-phase synthesis of the difluoromethoxy nitrobenzene precursor is a prime example of this principle. google.comgoogle.com By replacing volatile organic solvents with water, the process eliminates hazards associated with solvent handling and disposal, reduces pollution, and simplifies the workup. google.compaperpublications.org

Catalysis : Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and are often recyclable, thus minimizing waste. acs.org The use of phase-transfer catalysts in the water-phase synthesis google.com or metal-free N-alkyl pyridinium salts for the aerobic oxidation of the methyl group precursor are applications of this principle. rsc.org These catalytic methods increase reaction efficiency while reducing the chemical waste generated per unit of product.

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. solubilityofthings.com The development of microwave-assisted reactions, such as the oxidation of aromatic methyl groups using TBHP, can significantly reduce reaction times and energy consumption compared to conventional heating. google.com

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. acs.org Atom-economical reactions that maximize the incorporation of all materials used in the process into the final product are preferred. acs.org While nitration and oxidation reactions are not inherently atom-economical, choosing catalytic routes over those using stoichiometric heavy-metal oxidants (like CrO₃ or KMnO₄) can significantly reduce inorganic waste streams.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Use of water as a solvent in the synthesis of the difluoromethoxy nitrobenzene precursor. google.com |

| Catalysis | Employing phase-transfer catalysts or N-alkyl pyridinium salts for catalytic oxidation. google.comrsc.org |

| Energy Efficiency | Potential use of microwave irradiation to accelerate oxidation steps. google.com |

| Waste Prevention | Preferring catalytic aerobic oxidation over stoichiometric heavy-metal oxidants. rsc.org |

Industrial Scale-Up Considerations and Process Efficiency

Translating a laboratory synthesis of this compound to an industrial scale requires careful consideration of process efficiency, safety, cost, and environmental impact.

Route Selection : The choice of synthetic route is paramount. The water-phase synthesis of the difluoromethoxy nitrobenzene precursor offers significant advantages for scale-up. google.com It eliminates the need for large volumes of organic solvents, which simplifies reactor design, reduces fire and toxicity hazards, and avoids costly solvent recovery and disposal operations. google.com

Process Safety : Many steps in the synthesis involve hazardous reagents and conditions. For example, nitration typically uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and requires careful temperature control to prevent runaway reactions. The oxidation of a methyl group can also be highly exothermic and may require specialized equipment to manage heat removal on a large scale.

Reaction Kinetics and Throughput : Process efficiency is tied to reaction time and reactor volume. Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize the reaction rate without compromising safety or yield is a key goal. For example, industrial oxidation of toluene (B28343) to benzoic acid is a highly optimized process that balances conversion rates with selectivity to minimize byproduct formation. google.com

Downstream Processing and Purification : The isolation and purification of the final product represent a significant portion of the manufacturing cost and can be a major source of waste. An efficient industrial process must include robust and scalable purification methods. While laboratory purification might rely on chromatography, industrial scale often uses crystallization, distillation, or extraction. nist.govgoogle.com The purity of the final product is critical, especially if it is intended for use as a pharmaceutical intermediate. nist.gov

| Consideration | Implication for Industrial Scale-Up |

| Synthetic Route | Water-phase synthesis is preferable to reduce solvent handling, cost, and environmental impact. google.com |

| Safety | Requires robust engineering controls for handling corrosive acids and managing exothermic reactions. |

| Efficiency | Optimization of catalyst performance and reaction conditions is needed to maximize throughput and yield. google.com |

| Purification | Must develop scalable, cost-effective methods like crystallization or distillation to achieve high product purity. google.com |

| Waste Management | Aqueous waste streams from nitration and oxidation steps require neutralization and treatment before discharge. |

Synthesis of Related Difluoromethoxy-Nitrobenzoic Acid Isomers and Analogues

The synthesis of isomers and analogues of this compound is crucial for developing a comprehensive understanding of structure-activity relationships in various chemical and pharmaceutical applications. Research in this area has led to the development of several synthetic strategies, primarily focusing on two main approaches: the introduction of the difluoromethoxy group onto a pre-functionalized nitroaromatic ring, or the nitration of a difluoromethoxy-containing aromatic precursor.

A prevalent method for synthesizing difluoromethoxy-nitrobenzene isomers, which are key precursors to the corresponding benzoic acids, involves the difluoromethylation of nitrophenols. This reaction is typically carried out by treating the sodium or potassium salt of a nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22). For instance, ortho-, meta-, and para-nitrophenol can be converted to their respective difluoromethoxy nitrobenzene derivatives. google.com The reaction is generally performed in the presence of a base, like sodium hydroxide, and often utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium salt, to facilitate the reaction in a biphasic or aqueous system. google.comgoogle.com Yields for these reactions can be quite high, with reports of up to 89.3% for the meta-isomer. google.com Once these difluoromethoxy nitrobenzene isomers are obtained, they can be converted to the corresponding benzoic acids through various established methods, such as the oxidation of a methyl group if starting from a nitrocresol derivative.

Another significant strategy involves the direct nitration of a difluoromethoxy-substituted benzoic acid or a related precursor. The conditions for such nitration reactions must be carefully controlled to achieve the desired regioselectivity. A mixture of concentrated nitric acid and sulfuric acid is commonly employed as the nitrating agent. An example of this approach is the synthesis of 3-(difluoromethoxy)-2,4,5-trifluoro-6-nitrobenzoic acid. In this synthesis, 3-difluoromethoxy-2,4,5-trifluorobenzoic acid is treated with a mixture of concentrated nitric and sulfuric acids at elevated temperatures to yield the desired product. prepchem.com

The synthesis of halogenated analogues of difluoromethoxy-nitrobenzoic acid has also been reported. For example, 2-difluoromethoxy-3-bromonitrobenzene can be synthesized from 2-bromo-6-nitrophenol. The phenolic hydroxyl group is first converted to a difluoromethoxy group using a suitable difluoromethylating agent. googleapis.com This intermediate can then serve as a precursor for the corresponding benzoic acid.

Furthermore, the synthesis of precursors for other analogues has been described. For instance, the nitration of N-[4-(difluoromethoxy)phenyl]acetamide yields N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. google.comprimescholars.com Subsequent hydrolysis of the acetamide (B32628) group would provide 4-(difluoromethoxy)-2-nitroaniline, which can be converted to 4-(difluoromethoxy)-2-nitrobenzoic acid through a Sandmeyer reaction or related diazotization and carboxylation procedures.

The table below summarizes the synthetic routes to various isomers and analogues of difluoromethoxy-nitrobenzoic acid and their precursors.

Table 1: Synthetic Methodologies for Difluoromethoxy-Nitrobenzoic Acid Isomers and Analogues

| Target Compound/Precursor | Starting Material(s) | Key Reagents and Conditions | Reported Yield |

|---|---|---|---|

| o-, m-, p-Difluoromethoxy nitrobenzene | o-, m-, p-Nitrophenol | Chlorodifluoromethane, NaOH, Phase-transfer catalyst | up to 89.3% (for meta) google.com |

| 3-(Difluoromethoxy)-2,4,5-trifluoro-6-nitrobenzoic acid | 3-Difluoromethoxy-2,4,5-trifluorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄, 60°C | Not specified prepchem.com |

| 2-Difluoromethoxy-3-bromonitrobenzene | 2-Bromo-6-nitrophenol | Difluoromethylating agent | Not specified googleapis.com |

| N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | N-[4-(Difluoromethoxy)phenyl]acetamide | Fuming HNO₃, H₂SO₄ | Not specified primescholars.com |

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis

Spectroscopic analysis is instrumental in determining the molecular structure of 2-(Difluoromethoxy)-5-nitrobenzoic acid by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from the known chemical shifts of analogous structures.

For a comprehensive analysis, 1H NMR, 13C NMR, and 19F NMR spectra would be acquired. The 1H NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The 13C NMR would reveal the chemical shifts of the carbon atoms in the benzoic acid ring, the carboxylic acid group, and the difluoromethoxy group. The 19F NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 1H | Aromatic region (7.5-8.5) | Multiplets |

| Difluoromethoxy proton | Triplet | |

| 13C | Carboxylic acid carbon (~165-170) | Singlet |

| Aromatic carbons (110-150) | Multiple signals | |

| Difluoromethoxy carbon | Triplet |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch, the aromatic C-H and C=C stretches, the N-O stretches of the nitro group, and the C-F stretches of the difluoromethoxy group. Raman spectroscopy offers complementary information, particularly for the symmetric vibrations and the aromatic ring system.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm-1) | Technique |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 (broad) | IR |

| C=O (Carboxylic acid) | 1680-1710 | IR, Raman |

| C=C (Aromatic) | 1450-1600 | IR, Raman |

| NO2 (Asymmetric stretch) | 1500-1550 | IR |

| NO2 (Symmetric stretch) | 1335-1365 | IR |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]+ or [M-H]-) would confirm the compound's molecular mass of 233.13 g/mol . Analysis of the fragmentation pattern can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The presence of the aromatic ring, the nitro group, and the carboxylic acid functional group is expected to result in characteristic absorption bands in the UV region of the electromagnetic spectrum.

X-ray Crystallography and Solid-State Characterization

The definitive three-dimensional structure of this compound in the solid state can be determined by X-ray crystallography.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. core.ac.uk It has become a primary tool for predicting molecular properties and reactivity. q-chem.comresearchgate.net For this compound, DFT calculations can provide deep insights into its electronic characteristics, which govern its chemical behavior.

DFT calculations can determine several key quantum chemical parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Mulliken Population Analysis: This analysis provides information on the partial atomic charges within the molecule, helping to understand the distribution of electron density. researchgate.net

These calculations can elucidate the influence of the electron-withdrawing nitro group and the difluoromethoxy group on the aromatic ring's reactivity. mdpi.com

Table 3: Hypothetical DFT-Calculated Parameters (B3LYP/6-31G basis set)

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -7.5 eV | Electron-donating ability |

| ELUMO | -3.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.3 eV | Chemical reactivity and stability |

Note: These values are illustrative and represent typical results from DFT calculations on a molecule with these functional groups.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of complex processes in solution, such as conformational changes, solvent interactions, and self-assembly. nih.gov For this compound, MD simulations can model its behavior in various solvents.

An MD simulation for this compound would involve:

System Setup: A model is created with one or more molecules of this compound placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol).

Simulation Run: The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over a period of nanoseconds or longer. ajchem-a.com

Analysis: The resulting trajectories are analyzed to understand dynamic properties, including solvation shells, hydrogen bonding patterns between the carboxylic acid group and the solvent, and the potential for molecules to aggregate or self-assemble through intermolecular interactions (e.g., π-π stacking of the aromatic rings).

These simulations can provide a detailed, atomistic view of how the molecule interacts with its environment, which is fundamental to understanding its solubility and macroscopic properties in solution.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational methods can be used to predict the preferred conformations of this compound and to map its energetic landscape.

This analysis is typically performed by systematically rotating the molecule's key rotatable (dihedral) angles and calculating the potential energy for each resulting conformation using quantum mechanics (like DFT) or molecular mechanics force fields. The primary rotatable bonds in this compound are:

The C-O bond of the difluoromethoxy group.

The C-C bond connecting the carboxylic acid group to the aromatic ring.

The C-O bond within the carboxylic acid group.

By plotting the calculated energy as a function of the dihedral angle(s), a potential energy surface is generated. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between them. mdpi.com This analysis reveals the most likely shapes the molecule will adopt, providing crucial information about how it might interact with other molecules. For instance, the orientation of the nitro group relative to the plane of the benzene (B151609) ring can be influenced by adjacent substituents, which in turn affects the molecule's electronic properties and reactivity. mdpi.com

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonds are the most significant directional interactions governing the structure of carboxylic acids. For 2-(Difluoromethoxy)-5-nitrobenzoic acid, the carboxylic acid moiety is the primary site for strong hydrogen bond formation.

In the solid state, benzoic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a highly stable and frequently observed supramolecular synthon. For instance, the crystal structure of a related compound, 2-allyloxy-5-nitrobenzoic acid, reveals that its molecules are paired into such dimers via these strong O-H···O interactions. nih.gov It is highly probable that this compound adopts a similar dimeric structure in its crystal lattice.

The presence of the difluoromethoxy and nitro groups introduces possibilities for weaker hydrogen bonds. The oxygen atoms of the nitro group and the ether oxygen of the difluoromethoxy group can act as hydrogen bond acceptors. While an intramolecular hydrogen bond between the carboxylic proton and the ether oxygen might be considered, forming a seven-membered ring, such interactions are generally less favorable than the intermolecular dimer formation. quora.com Studies on ortho-nitrobenzoic acid have shown that it favors intermolecular hydrogen bonding in the solid state over intramolecular bonds. quora.com In addition to the primary dimer, weaker C-H···O or C-H···F interactions involving the aromatic or difluoromethyl protons could further stabilize the three-dimensional crystal packing.

In solution, the dominant hydrogen bonding interactions would depend on the nature of the solvent. In aprotic solvents, the carboxylic acid dimers might persist, whereas in protic solvents, the compound would likely form hydrogen bonds with solvent molecules, disrupting the dimer formation.

π-Stacking Interactions and Aromatic Interactions

The aromatic ring of this compound is a key element for engaging in π-stacking interactions. These non-covalent interactions, which include dispersion and electrostatic contributions, are crucial in the packing of aromatic molecules. libretexts.org The electronic nature of the benzene (B151609) ring in this molecule is significantly influenced by its substituents. The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient (π-acidic).

This electron deficiency influences the geometry of π-π interactions. Face-to-face stacking of electron-deficient rings is generally electrostatically unfavorable. Instead, a parallel-displaced or offset stacking arrangement is more likely, which minimizes repulsion and maximizes favorable interactions. mdpi.com In such an arrangement, the centroid of one aromatic ring is offset from the centroid of the interacting ring. Another common geometry is the T-shaped or edge-to-face interaction, where the electropositive hydrogen atoms on the edge of one ring interact favorably with the electron-rich π-cloud of another.

| Interaction Type | Potential Groups Involved | Likely Geometry |

| Strong Hydrogen Bond | Carboxylic acid (O-H···O) | Centrosymmetric Dimer |

| Weak Hydrogen Bond | Nitro (C-H···O), Difluoromethoxy (C-H···O, C-H···F) | Various |

| π-π Stacking | Aromatic Rings | Parallel-displaced |

| Aromatic Interaction | Aromatic Ring and C-H groups | T-shaped (Edge-to-face) |

Crystal Engineering of this compound and Its Derivatives

Crystal engineering aims to design and control the assembly of molecules in the solid state to achieve desired physical and chemical properties. For derivatives of benzoic acid, the primary tool for crystal engineering is the robust carboxylic acid dimer synthon. This predictable interaction serves as a reliable starting point for designing more complex crystalline architectures.

The substituents on the aromatic ring—in this case, the difluoromethoxy and nitro groups—provide the means to fine-tune the crystal packing. By modifying these groups, one can alter weaker intermolecular interactions such as π-stacking, C-H···O, and halogen bonds, potentially leading to different crystal forms, or polymorphs. The study of polymorphs is critical as different crystalline forms of the same compound can have different properties. Research on 4-nitrobenzoic acid, for example, has shown that different polymorphs can be accessed and that their formation can be guided by computational predictions and influenced by crystallization conditions. acs.orgrsc.org

The difluoromethoxy group is particularly interesting in a crystal engineering context. The fluorine atoms can participate in a range of weak interactions, including C-H···F hydrogen bonds, which can be directional and influence crystal packing in a predictable manner. rsc.org Engineering the crystal structures of derivatives would involve systematically varying other substituents on the ring to compete with or complement the interactions established by the carboxylic acid, nitro, and difluoromethoxy groups.

Formation of Co-crystals and Solid Solutions

Co-crystals: this compound is a prime candidate for forming pharmaceutical co-crystals. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. google.com The carboxylic acid group is an excellent hydrogen bond donor, while the nitro and difluoromethoxy oxygens, as well as the carbonyl oxygen, are potential hydrogen bond acceptors.

By introducing a second molecule, or "co-former," that has complementary hydrogen bonding sites (e.g., a pyridine (B92270) or amide group), it is possible to form new crystalline structures with modified properties. For instance, co-crystals have been successfully prepared from various other substituted benzoic acids and co-formers like isonicotinamide (B137802) or 4-aminobenzoic acid. whiterose.ac.uk The goal of forming a co-crystal with an active pharmaceutical ingredient (API) is often to improve its solubility, stability, or bioavailability.

Solid Solutions: A solid solution is a single-phase crystalline solid containing two or more different molecules that occupy the same crystal lattice sites. The formation of solid solutions is most likely when the constituent molecules are very similar in size, shape, and intermolecular interactions (isostructural). researchgate.netresearchgate.net

Studies on various isomers of substituted nitrobenzoic acids (with methyl, hydroxyl, and chlorine groups) have shown that they can form binary solid solutions. researchgate.netacs.org The likelihood of forming a solid solution and the solubility limit of one component in the other depends heavily on the subtle interplay of intermolecular forces and the energetic cost of replacing a host molecule in the crystal lattice. acs.org Given this precedent, it is plausible that this compound could form solid solutions with other similarly shaped molecules, particularly other 2-substituted-5-nitrobenzoic acids where the substituent is of a comparable size to the difluoromethoxy group.

Applications of this compound in Materials Science and Analytical Chemistry

The chemical compound this compound is a specialized aromatic carboxylic acid. Its unique structure, featuring a difluoromethoxy group and a nitro group, suggests its potential as a versatile building block in various scientific and technological fields. This article explores its documented and potential applications in materials science and analytical chemistry, focusing on its role in the development of advanced materials, analytical reagents, and specialized chemical probes.

Mechanistic Organic Chemistry and Reaction Kinetics

Elucidation of Reaction Mechanisms for Key Transformations

The formation of 2-(difluoromethoxy)-5-nitrobenzoic acid hinges on two critical transformations: difluoromethoxylation and nitration. The sequence of these steps can vary, but the underlying mechanisms are fundamental to understanding the synthesis.

Difluoromethoxylation Mechanisms: The introduction of the -OCF₂H group onto an aromatic ring, such as a salicylic (B10762653) acid derivative, can be approached through several mechanistic pathways. A prominent modern method is the direct C-H difluoromethoxylation via a radical-based mechanism.

Radical C-H Difluoromethoxylation: This process often employs photoredox catalysis. The proposed mechanism initiates with a single electron transfer (SET) from an excited photoredox catalyst to a difluoromethoxylating reagent. rsc.org This generates a neutral radical intermediate that subsequently releases the difluoromethoxyl radical (•OCF₂H). rsc.org This highly reactive radical then adds to the aromatic ring of a benzoic acid precursor to form a difluoromethoxylated cyclohexadienyl radical. The final steps involve oxidation of this radical intermediate and subsequent deprotonation to restore aromaticity and yield the difluoromethoxylated product. rsc.orgnih.gov

Nitration Mechanism: The introduction of the nitro group (-NO₂) at the 5-position of the 2-(difluoromethoxy)benzoic acid ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.

Electrophilic Aromatic Substitution (SEAr): The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 2-(difluoromethoxy)benzoic acid then acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step is the rapid deprotonation of the arenium ion by a weak base (like HSO₄⁻ or H₂O), which restores the aromaticity of the ring and yields the final product, this compound. prepchem.com The directing effects of the existing substituents (-COOH and -OCF₂H) guide the incoming nitro group primarily to the 5-position.

Kinetic Studies of Synthesis and Derivatization Reactions

While specific kinetic data for the synthesis of this compound is not extensively published, the rates of the key transformations are influenced by several predictable factors based on studies of analogous reactions.

Kinetics of Deoxyfluorination of Phenols: In related deoxyfluorination reactions of phenols (a potential route to the difluoromethoxy group), the electronic nature of the substituents on the phenol (B47542) ring plays a crucial role.

Substituent Effects: Phenols bearing electron-withdrawing groups tend to react faster than those with electron-releasing groups. harvard.edu This suggests that the stabilization of negative charge in the transition state is a key factor influencing the reaction rate. For a precursor like 2-hydroxy-5-nitrobenzoic acid, the presence of the electron-withdrawing nitro and carboxylic acid groups would be expected to accelerate the rate of a nucleophilic fluorination step.

Kinetics of Radical Reactions: For radical difluoromethoxylation pathways, the reaction kinetics are governed by the rates of radical generation, propagation, and termination steps. The efficiency of the reaction is often dependent on the quantum yield of the photocatalyst and the stability of the radical intermediates.

The table below summarizes key factors that influence the reaction rates for the synthesis and derivatization of the target compound.

| Reaction Type | Key Influencing Factors | Effect on Reaction Rate |

| Deoxyfluorination | Electron-withdrawing groups on the phenol | Increases rate |

| Nucleophilicity of the fluoride (B91410) source | Increases rate | |

| Leaving group ability | A better leaving group increases the rate | |

| Radical Difluoromethoxylation | Light intensity (for photocatalysis) | Increases rate of radical generation |

| Catalyst quantum yield | Higher yield leads to a faster reaction | |

| Stability of radical intermediates | More stable intermediates can facilitate the reaction | |

| Electrophilic Nitration | Concentration of the nitronium ion (NO₂⁺) | Higher concentration increases the rate |

| Electron density of the aromatic ring | Higher density increases the rate | |

| Temperature | Increases rate, but may decrease selectivity |

This table is generated based on established principles of organic reaction kinetics.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent is critical in the synthesis of this compound, as it can profoundly impact reaction rates and the selectivity of the transformations by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org

Solvent Effects in Fluorination: In deoxyfluorination reactions of phenols, solvent polarity is a determining factor for success.

Apolar Solvents: Nonpolar solvents such as toluene (B28343) or dioxane are highly effective for deoxyfluorination. harvard.eduacs.org Reactions performed in these solvents often result in high yields of the corresponding aryl fluoride. The preference for apolar solvents is attributed to the mechanism, which may involve a neutral tetrahedral intermediate that facilitates a concerted rearrangement. acs.org

Polar Solvents: In contrast, polar solvents like acetonitrile (B52724) (MeCN) or protic solvents are generally unsuitable for this transformation, often yielding no detectable product. harvard.edu This is because polar protic solvents can form strong hydrogen bonds with the fluoride nucleophile, reducing its reactivity. wikipedia.orgorganic-chemistry.org

Solvent Effects in Nitration: For the electrophilic nitration step, the solvent often plays a dual role as a reagent and a medium.

Acidic Media: Concentrated sulfuric acid is commonly used as the solvent. Its high polarity and acidity are essential for generating the active electrophile, the nitronium ion, and for stabilizing the charged intermediates of the SEAr mechanism. prepchem.com The use of a strong acid as the solvent ensures a high concentration of the reacting species, driving the reaction forward.

The following table outlines the observed effects of different solvent classes on the key synthetic steps.

| Reaction | Solvent Class | Example Solvent(s) | Effect on Rate and Selectivity | Reason |

| Deoxyfluorination | Apolar | Toluene, Dioxane | High reaction rate and yield. harvard.eduacs.org | Facilitates the formation of a key neutral intermediate. acs.org |

| Polar Aprotic / Protic | Acetonitrile, Water, Alcohols | Very slow to no reaction. harvard.eduresearchgate.net | Strong solvation (especially H-bonding) of the fluoride ion reduces its nucleophilicity. organic-chemistry.orgresearchgate.net | |

| Radical Difluoromethoxylation | Polar Aprotic | MeCN, DMF | Generally effective. mdpi.com | Solubilizes reagents and stabilizes charged species in the catalytic cycle. |

| Electrophilic Nitration | Strong Protic Acid | H₂SO₄ | High reaction rate. prepchem.com | Acts as a catalyst to generate the NO₂⁺ electrophile and as a solvent. prepchem.com |

This interactive table is based on data from cited chemical literature.

Catalytic Cycles and Catalyst Design in Fluorination and Nitration

Catalysis is central to achieving efficient and selective synthesis of fluorinated and nitrated aromatic compounds.

Catalysis in Fluorination: Modern C-H difluoromethoxylation reactions often rely on photoredox catalysis. The catalyst is designed to absorb visible light and initiate a single electron transfer process.

Photoredox Catalytic Cycle:

Excitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs light, promoting it to an excited state (PC*), which is a potent reductant. mdpi.com

Reductive Quenching: The excited catalyst (PC*) donates an electron to the difluoromethoxylating reagent, generating the •OCF₂H radical and the oxidized form of the catalyst (PC⁺). rsc.org

Radical Addition: The •OCF₂H radical adds to the aromatic substrate.

Oxidation and Deprotonation: The resulting cyclohexadienyl radical is oxidized by the PC⁺, regenerating the ground-state photocatalyst (PC) and forming a cation. This cation then loses a proton to yield the final aromatic product. nih.gov

Catalysis in Nitration: While nitration is often described as acid-catalyzed, alternative catalytic systems are being developed to improve safety and environmental outcomes.

Sulfuric Acid Catalysis: In the traditional method, sulfuric acid is not a catalyst in the classical sense of being regenerated unchanged in small quantities. Rather, it acts as a dehydrating agent and a proton source to generate the nitronium ion from nitric acid in stoichiometric amounts.

Solid Acid Catalysis: An alternative approach involves using solid acid catalysts, such as aluminosilicates. In a solvent-free process, the aromatic compound reacts with nitric acid in the presence of an acid anhydride (B1165640) and an aluminosilicate (B74896) catalyst. google.com This method offers advantages such as high regioselectivity, rapid reaction times, and easier catalyst recovery and regeneration through distillation, avoiding the need for large volumes of corrosive acids and aqueous work-up. google.com

Future Research Directions

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into 2-(Difluoromethoxy)-5-nitrobenzoic acid will prioritize the exploration of sustainable pathways that minimize waste, reduce energy consumption, and utilize safer reagents.

Key areas of focus will include:

Biocatalysis: Employing enzymes or whole-cell systems to carry out specific transformations, such as the nitration or oxidation steps, under mild, aqueous conditions. This approach seeks to replace harsh chemical reagents and high temperatures often used in traditional synthesis. nih.gov

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow microreactor systems can offer superior control over reaction parameters like temperature and mixing, leading to higher yields and improved safety. researchgate.net This methodology is particularly advantageous for potentially hazardous reactions like nitration, as it minimizes the volume of reactive intermediates at any given time. researchgate.net

Green Solvents and Catalysts: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. Furthermore, research into recyclable and non-toxic catalysts, potentially based on earth-abundant metals, will be crucial for reducing the environmental impact of the synthesis. The use of expensive or toxic catalysts remains a significant drawback in many current industrial chemical processes. nih.gov

Design and Synthesis of Advanced Derivatives with Tailored Chemical Functionality

The core structure of this compound is a versatile template for creating a diverse library of derivatives with specialized functions. The difluoromethoxy group, in particular, is known to enhance properties like metabolic stability and binding affinity in bioactive molecules. nih.gov

Future synthetic efforts will be directed towards:

Modification of the Carboxylic Acid: Converting the carboxylic acid group into esters, amides, or hydrazides, such as benzoic acid (2-difluoromethoxy-5-nitro-benzylidene)-hydrazide, can generate a wide range of compounds with potentially new biological activities or material properties. sigmaaldrich.com

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which serves as a key synthetic handle for introducing a vast array of functionalities through reactions like acylation, alkylation, or diazotization. This opens the door to complex heterocyclic systems.

Substitution on the Aromatic Ring: While the existing substitution pattern is fixed, exploring reactions that could further functionalize the aromatic ring would expand the chemical space of accessible derivatives.

These derivatives could be designed as potential candidates for pharmaceuticals, agrochemicals, or as building blocks for advanced materials where the unique electronic properties of the fluorinated and nitrated ring are advantageous.

In-depth Computational Studies of Reaction Dynamics and Intermolecular Forces

Computational chemistry provides powerful tools for understanding and predicting chemical behavior at the molecular level. Applying these methods to this compound and its reactions can accelerate discovery and rationalize experimental observations.

Future computational research should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to map the potential energy surfaces of key synthetic reactions. This allows for the identification of transition states and intermediates, providing insights into reaction kinetics and selectivity. escholarship.orgnih.gov

Distortion/Interaction Analysis: This method can be used to understand the reactivity of the molecule in cycloaddition reactions or other transformations by separating the energy required to distort the reactants into their transition-state geometries from the interaction energy between them. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule and its derivatives in different environments, such as in solution or interacting with a biological target. This is crucial for predicting intermolecular forces, solvation effects, and binding conformations, which are essential for designing molecules with specific functions. escholarship.org

Development of High-Throughput Synthesis and Characterization Methods

To efficiently explore the vast chemical space of possible derivatives, high-throughput (HT) methods are indispensable. The development of automated platforms for synthesis and screening will be a key enabler for future research.

This will involve:

Automated Synthesis: Implementing robotic systems, potentially coupled with continuous flow reactors, to perform parallel synthesis of derivative libraries. This allows for the rapid generation of hundreds or thousands of compounds from the this compound scaffold.

High-Throughput Screening (HTS): Developing and applying HTS assays to rapidly evaluate the properties of the synthesized derivatives. nih.gov Depending on the research goals, these assays could screen for biological activity (e.g., enzyme inhibition, receptor binding), material properties (e.g., conductivity, fluorescence), or catalytic performance.

Data Analysis and Machine Learning: Utilizing computational tools to analyze the large datasets generated from HTS. Machine learning models can identify structure-activity relationships (SAR) and predict the properties of novel, unsynthesized derivatives, thereby guiding the design of subsequent compound libraries.

Integration into Complex Chemical Systems for Emerging Technologies

The unique properties imparted by the difluoromethoxy and nitro functional groups make this compound and its derivatives attractive candidates for incorporation into larger, more complex systems for a variety of advanced applications.

Future research will explore:

Polymer Chemistry: Using the molecule as a functional monomer to synthesize novel polymers. The resulting materials could exhibit enhanced thermal stability, specific optical properties, or tailored dielectric constants, making them suitable for applications in electronics or aerospace.

Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a perfect coordination site for linking with metal ions to form MOFs. The fluorinated and nitrated aromatic core would line the pores of the MOF, potentially leading to materials with unique gas sorption, separation, or catalytic properties.

Chemical Biology Probes: Designing derivatives that can be used as molecular probes to study biological systems. For example, a derivative could be functionalized with a fluorescent tag or a reactive group to label specific proteins or cellular components, leveraging the unique properties of the difluoromethoxy group to modulate cell permeability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(difluoromethoxy)-5-nitrobenzoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or fluorination of a nitrobenzoic acid precursor. For example, substituting a hydroxyl or halogen group at the 2-position with difluoromethoxy using reagents like chlorodifluoromethane under basic conditions. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side reactions such as over-nitration or decomposition. Characterization via H/F NMR and HPLC ensures purity .

Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?

- Methodological Answer : Based on analogs like 2-fluoro-5-nitrobenzoic acid, this compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or chloroform . Solubility impacts reaction kinetics and purification. For instance, low solubility in water necessitates recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C, protected from light and moisture. The nitro group is sensitive to reducing agents, and the difluoromethoxy moiety may hydrolyze under acidic/basic conditions. Stability tests via TLC or HPLC every 6 months are recommended .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H (to confirm aromatic protons), F (for difluoromethoxy group at ~-80 ppm), and C NMR.

- HPLC-MS : To verify molecular ion peaks ([M-H] at m/z 248) and purity (>98%).

- FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm) and nitro group (~1520 cm) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (difluoromethoxy and nitro) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The nitro group at the 5-position is a strong meta-directing EWG, while the difluoromethoxy group at the 2-position acts as a weaker ortho/para-directing EWG. Computational studies (DFT) can model charge distribution to predict regioselectivity. For example, SNAr reactions with amines may favor substitution at the 4-position due to resonance stabilization .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting in F NMR)?

- Methodological Answer : Contradictions may arise from rotamers or impurities. Strategies include:

- Variable-temperature NMR : To observe coalescence of split peaks.

- HPLC-coupled mass spectrometry : Identify impurities.

- X-ray crystallography : Resolve structural ambiguities (e.g., using ORTEP for crystal packing analysis) .

Q. How can computational methods predict the compound’s interactions in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding affinities to target proteins (e.g., enzymes). QSAR studies correlate substituent effects (e.g., nitro → electron-deficient aromatic ring) with bioactivity. InChI-derived descriptors (e.g., topological polar surface area) predict membrane permeability .

Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Use a factorial design to vary:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.